
6-Chloropurine-9-b-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropurine-9-b-D-glucoside is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a β-D-glucoside moiety. This compound has garnered significant attention in the biomedical sector due to its potential therapeutic applications, including its efficacy against certain cancer variants and viral infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine-9-b-D-glucoside typically involves the nucleophilic substitution reaction of 6-chloropurine derivatives with β-D-glucoside under mild conditions. One efficient method employs microwave irradiation to facilitate the C6-functionalization of 6-chloropurine nucleosides with various nucleophiles. This solvent-free process yields high purity products within a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly processes are often applied. The use of microwave irradiation and solvent-free conditions aligns with these principles, ensuring efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloropurine-9-b-D-glucoside undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom at the C6 position is replaced by various nucleophiles.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Various mild nucleophiles are used in substitution reactions.
Oxidizing and Reducing Agents: Specific agents are employed depending on the desired reaction.
Major Products: The major products formed from these reactions include various C6-functionalized purine nucleosides, which can be further utilized in biomedical applications .
Aplicaciones Científicas De Investigación
6-Chloropurine-9-b-D-glucoside has a wide range of scientific research applications:
Chemistry: It is used as an activator and a phosphoramidate in the synthesis of oligonucleotides.
Biology: The compound inhibits DNA, RNA, and protein synthesis, making it valuable in studying cellular processes.
Medicine: It has shown potential in anticancer therapy and antiviral activity against herpes virus and other viruses.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of specialized medications.
Mecanismo De Acción
The mechanism of action of 6-Chloropurine-9-b-D-glucoside involves its incorporation into nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. This inhibition disrupts cellular processes, making it effective against cancer cells and viruses. The compound targets specific enzymes and pathways, including RNA-dependent RNA-polymerase, which is crucial for viral replication .
Comparación Con Compuestos Similares
6-Chloropurine: A closely related compound used in similar applications.
2-Amino-6-chloropurine: Another derivative with comparable properties.
9-Benzyl-6-chloropurine: Used in the synthesis of purine conjugates.
Uniqueness: 6-Chloropurine-9-b-D-glucoside stands out due to its β-D-glucoside moiety, which enhances its solubility and bioavailability. This unique structure contributes to its efficacy in therapeutic applications, making it a valuable compound in biomedical research.
Propiedades
Fórmula molecular |
C11H13ClN4O5 |
|---|---|
Peso molecular |
316.70 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11?/m1/s1 |
Clave InChI |
KTDJOIVBVRLPNX-SKJPJWHRSA-N |
SMILES isomérico |
C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


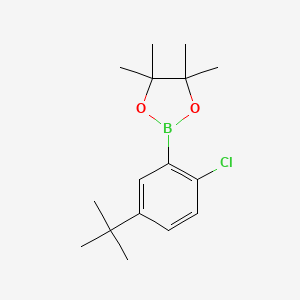
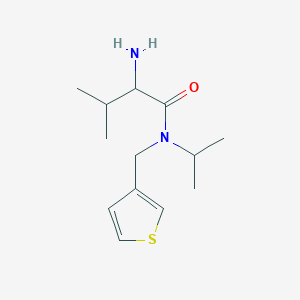

![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)
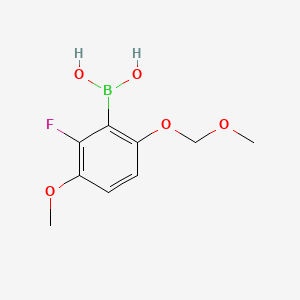

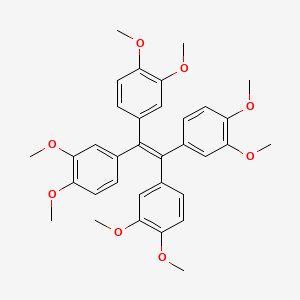
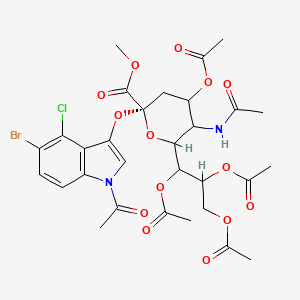
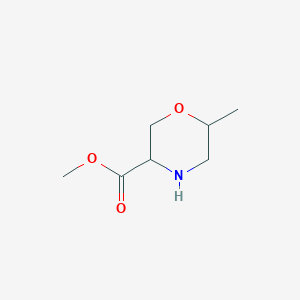
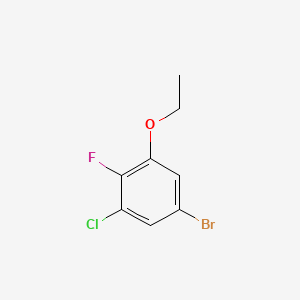
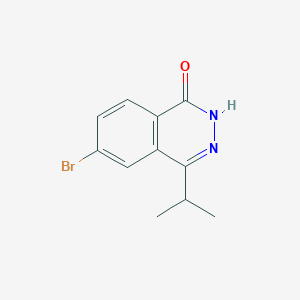
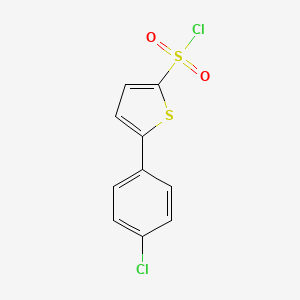
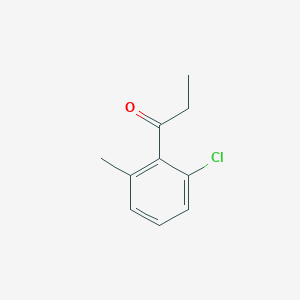
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)
